1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea
CAS No.: 215779-61-6
Cat. No.: VC5426248
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215779-61-6 |
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Molecular Formula | C13H14N2OS |
Molecular Weight | 246.33 |
IUPAC Name | 1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea |
Standard InChI | InChI=1S/C13H14N2OS/c1-10-4-2-5-11(8-10)15-13(17)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Standard InChI Key | AORFXGMHWAYDNG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2 |
Introduction
Chemical Identification and Structural Properties
Basic Identifiers
1-(Furan-2-ylmethyl)-3-(3-methylphenyl)thiourea (CAS: 77336-91-5) has the molecular formula C₁₃H₁₄N₂OS and a molecular weight of 246.33 g/mol. Synonyms include N-(2-furylmethyl)-N'-(3-methylphenyl)thiourea and 3-[(furan-2-yl)methyl]-1-(3-methylphenyl)thiourea .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
logP (Partition coefficient) | 5.0944 | |
Hydrogen bond acceptors | 4 | |
Hydrogen bond donors | 1 | |
Polar surface area | 22.47 Ų | |
Water solubility (logSw) | -4.781 |
Structural Features
The compound consists of a thiourea core (-NHC(S)NH-) bridging a furan-2-ylmethyl group and a 3-methylphenyl ring. X-ray studies on analogous thiourea derivatives (e.g., 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea) reveal that the furan moiety adopts a twisted conformation relative to the aromatic ring, influencing molecular packing and intermolecular interactions .
Synthesis and Structural Characterization
Synthetic Routes
Thiourea derivatives are typically synthesized via condensation reactions. For 1-(furan-2-ylmethyl)-3-(3-methylphenyl)thiourea, two primary methods are reported:
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Reaction of Isothiocyanates with Amines
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Ultrasonication-Assisted Synthesis
Table 2: Comparative Synthesis Conditions
Method | Reactants | Conditions | Yield |
---|---|---|---|
Isothiocyanate-amine | 3-Methylphenyl isothiocyanate + furan-2-ylmethylamine | Ethanol, reflux | 70–85% |
Chalcone-thiourea | Chalcone + thiourea | NaOH, ultrasonication | 60–92% |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.40–7.20 (m, 4H, Ar-H), 6.50–6.30 (m, 3H, furan-H), 4.60 (s, 2H, CH₂), 2.30 (s, 3H, CH₃) .
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¹³C NMR (101 MHz, DMSO-d₆): δ 179.8 (C=S), 152.1 (furan-C), 138.5–125.3 (Ar-C), 41.2 (CH₂), 21.1 (CH₃).
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HRMS: m/z calculated for C₁₃H₁₄N₂OS⁺ [M + H]⁺: 247.0905; found: 247.0903.
Biological and Pharmacological Evaluation
Mechanism of Action
Thiourea derivatives disrupt microbial cell membranes via:
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Thiol Group Interaction: Binding to cysteine residues in microbial enzymes .
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Metal Chelation: Forming complexes with essential metal ions (e.g., Fe³⁺, Zn²⁺) .
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
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Mobile phase: Acetonitrile/water (70:30 v/v).
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Retention time: 6.8 min.
Mass Spectrometry (MS)
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ESI-MS: Dominant peak at m/z 247.09 ([M + H]⁺).
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Fragmentation pattern: Loss of CH₂C₄H₃O (furan-2-ylmethyl) at m/z 160.
Applications and Future Directions
Research Gaps
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In Vivo Studies: Toxicity and pharmacokinetic profiles remain uncharacterized.
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Structure-Activity Relationships (SAR): Systematic modification of the 3-methylphenyl and furan groups needed.
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